Desacetyl Cefathiamidine
Description
Contextualization within Cephalosporin (B10832234) Research
Cephalosporins are a cornerstone of antibacterial therapy, and research into their derivatives and metabolites is crucial for understanding their efficacy and mechanisms of action. ymaws.com Desacetyl Cefathiamidine (B193784) is situated within this research landscape as a key subject of investigation. The modification of the acetyl group at the C-3 position of the cephalosporin nucleus, resulting in the "desacetyl" form, is a common metabolic pathway for several cephalosporins, including cefotaxime (B1668864) and cephapirin (B1668819). ymaws.com This deacetylation can influence the compound's antibacterial activity and pharmacokinetic properties. smolecule.com
Research into Desacetyl Cefathiamidine contributes to a deeper understanding of structure-activity relationships within the cephalosporin class. By studying the impact of the removal of the acetyl group, scientists can glean insights into how different chemical moieties affect the antibiotic's ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. smolecule.com
Historical Perspective on its Identification and Research Significance
Initial research focused on characterizing the antibacterial spectrum and potency of both the parent compound and its metabolites. These early studies were instrumental in establishing the foundational knowledge upon which modern pharmacokinetic and pharmacodynamic analyses are built. The continued investigation into this compound underscores its importance in the ongoing effort to optimize antibiotic therapy and combat antimicrobial resistance.
Role as a Key Metabolite in Antibiotic Research
This compound is recognized as a major metabolite of Cefathiamidine. The in vivo conversion of Cefathiamidine to this compound is a critical aspect of its metabolic profile. The study of this metabolite is essential for a complete understanding of the parent drug's behavior in the body.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 958001-61-1 | C17H26N4O5S2 | 430.55 |
| Cefathiamidine | 33075-00-2 | C19H28N4O6S2 | 472.58 |
| Cefotaxime | 63527-52-6 | C16H17N5O7S2 | 455.47 |
| Cephapirin | 21593-23-7 | C17H17N3O6S2 | 423.46 |
| 7-Aminocephalosporanic acid | 957-68-6 | C10H12N2O5S | 272.28 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S2/c1-8(2)18-17(19-9(3)4)28-7-11(23)20-12-14(24)21-13(16(25)26)10(5-22)6-27-15(12)21/h8-9,12,15,22H,5-7H2,1-4H3,(H,18,19)(H,20,23)(H,25,26)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCFKFWDVDMNO-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Advanced Synthetic Research Methodologies
Structural Elucidation Methodologies of Desacetyl Cefathiamidine (B193784)
The definitive identification and characterization of Desacetyl Cefathiamidine rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a complete structural assignment.
¹H-NMR spectroscopy provides information about the chemical environment of protons within the molecule. For this compound, distinct signals would correspond to the protons on the β-lactam ring, the dihydrothiazine ring, the C-3 hydroxymethyl group, and the N-acyl side chain, including the isopropyl groups.
¹³C-NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom. libretexts.org This is particularly useful for confirming the presence of key functional groups such as the β-lactam carbonyl, amide carbonyl, and the carbons of the heterocyclic rings. magtechjournal.comdoi.org The chemical shifts in both ¹H and ¹³C spectra are highly sensitive to the electronic environment, providing clear evidence for the absence of the acetyl group and the presence of the primary alcohol at the C-3 position. magtechjournal.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound Predicted values are based on general data for cephalosporin (B10832234) derivatives.
| Structural Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| β-Lactam Ring | H-6 | ~5.0-5.2 (d) | ~58-60 |
| H-7 | ~5.6-5.8 (dd) | ~56-58 | |
| C=O (C-8) | - | ~165-168 | |
| Dihydrothiazine Ring | CH₂ (C-2) | ~3.4-3.6 (ABq) | ~25-30 |
| C-3 | - | ~125-130 | |
| C-4 | - | ~135-140 | |
| C-3 Side Chain | CH₂OH | ~4.2-4.4 | ~60-64 |
| C-7 Acyl Side Chain | SCH₂ | ~3.5-3.7 | ~35-38 |
| C=O (Amide) | - | ~170-173 | |
| NH (Amide) | ~8.5-9.5 (d) | - | |
| CH (Isopropyl) | ~3.8-4.1 (septet) | ~45-50 | |
| CH₃ (Isopropyl) | ~1.1-1.3 (d) | ~20-23 |
| Carboxylic Acid | COOH | - | ~162-165 |
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and deduce the structural formula of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the analysis of cephalosporins in various matrices. nih.govnih.govunite.edu.mk
For this compound (C₁₇H₂₆N₄O₅S₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. In positive electrospray ionization mode, the compound would typically be observed as the protonated molecule [M+H]⁺. nih.gov
Tandem MS (MS/MS) experiments involve the fragmentation of the selected parent ion. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Key fragmentations for cephalosporins often involve the cleavage of the β-lactam ring and the loss of side chains, providing unequivocal evidence for the connectivity of the molecule. researchgate.netmsu.edu
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₄O₅S₂ |
| Molecular Weight | 430.54 g/mol |
| Exact Mass | 430.1345 g/mol |
| Predicted Parent Ion [M+H]⁺ | 431.1420 |
| Key Predicted Fragments (m/z) | Cleavage of the β-lactam ring, loss of the N-acyl side chain, loss of H₂O from the hydroxymethyl group. libretexts.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data for the characterization of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sapub.org The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. ingentaconnect.comsapub.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. asianpubs.org The absorption of UV or visible light corresponds to the excitation of electrons in chromophores. researchgate.net The primary chromophore in this compound is the cephem nucleus, where the double bond is conjugated with the carboxyl group, which gives rise to a characteristic absorption maximum (λmax). researchgate.net
Table 3: Characteristic Spectroscopic Data (IR, UV-Vis) for this compound
| Spectroscopic Technique | Functional Group / Chromophore | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | O-H stretch (alcohol & carboxylic acid) | 3500-3200 (broad) |
| N-H stretch (secondary amide) | 3400-3300 | |
| C=O stretch (β-lactam) | ~1760-1780 | |
| C=O stretch (amide) | ~1650-1680 | |
| C=O stretch (carboxylic acid) | ~1700-1725 | |
| C=C stretch (dihydrothiazine ring) | ~1600-1650 |
| UV-Visible (UV-Vis) | Cephem nucleus (π → π* transition) | λmax ~260-270 nm asianpubs.orgresearchgate.net |
Mass Spectrometry (MS) Applications for Structure Confirmation and Isotope Analysis
Total and Semisynthetic Approaches to this compound
This compound is a semisynthetic compound, meaning it is produced through chemical modification of a naturally occurring precursor. smolecule.com Research focuses on developing efficient and environmentally benign synthetic pathways, with enzymatic methods gaining prominence over traditional chemical routes.
Enzymatic synthesis offers a highly specific and mild alternative to chemical methods for producing cephalosporin derivatives. nih.gov this compound can be produced by the selective enzymatic hydrolysis of its parent compound, Cefathiamidine. smolecule.com This reaction specifically targets and removes the acetyl group at the C-3' position of the cephalosporin nucleus.
The primary enzyme used for this type of transformation is a deacetylase, such as cephalosporin C deacetylase. biocrick.com Alternatively, research into the synthesis of the precursor, Cefathiamidine, often involves the use of penicillin acylase to couple the side chain to the 7-aminocephalosporanic acid (7-ACA) core. nih.govnih.gov The production of deacetylated cephalosporins is a key step in creating many semisynthetic antibiotics. biocrick.com
Optimization of the enzymatic process is critical for achieving high yields and purity for research production. theijes.com Key parameters that are systematically varied include the choice of enzyme and its immobilization, reaction pH, temperature, substrate concentration, and reaction time. nih.govnih.govhep.com.cn For instance, research on the enzymatic synthesis of a key intermediate for cefathiamidine identified optimal conditions to achieve a high yield of 85%. nih.govhep.com.cn
Table 4: Example of Optimized Conditions for Enzymatic Synthesis of a Cefathiamidine Intermediate Based on research for the enzymatic synthesis of N-bromoacetyl-7-ACA, a key intermediate for Cefathiamidine production. nih.govhep.com.cn
| Parameter | Optimal Condition |
|---|---|
| Enzyme | Immobilized Penicillin Acylase (PGA-750) |
| Acyl Donor | Methyl bromoacetate |
| Molar Ratio (Acyl Donor:7-ACA) | 3 |
| pH | 7.5 |
| Temperature | 20 °C |
| Substrate Concentration (7-ACA) | 50 mmol/L |
| Enzyme Dosage | 4 U/mL |
| Yield | 85% in 2 hours |
Derivatization is a key strategy in the multi-step synthesis of complex molecules like cephalosporins. researchgate.netbiorxiv.org It involves the chemical modification of functional groups to either protect them from unwanted reactions or to activate them for a subsequent transformation. For example, in the synthesis of Cefathiamidine itself, a crucial step is the creation of an intermediate like N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA). nih.govnih.govhep.com.cn This is achieved by acylating the amino group of 7-ACA, a derivatization that prepares the nucleus for the subsequent attachment of the final side chain. nih.gov Such strategies allow for the controlled and stepwise construction of the target molecule, enabling the synthesis of novel derivatives for research. acs.orgnih.gov
Exploration of Novel Synthetic Routes and Precursors
The synthesis of this compound, and cephalosporins in general, fundamentally relies on the availability of key precursors and intermediates. The primary starting material for many semisynthetic cephalosporins is 7-amino-cephalosporanic acid (7-ACA). nih.gov A crucial intermediate in the specific production of the parent compound, Cefathiamidine, is N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA). nih.gov
Traditional chemical synthesis routes to produce this intermediate and the final Cefathiamidine molecule have been developed. mednexus.orggoogle.com However, these chemical methods are often associated with significant drawbacks, including the need for very low reaction temperatures and the use of toxic chemicals and environmentally unfriendly catalysts. nih.gov One patented chemical preparation method involves the silanization of 7-ACA followed by a reaction with bromoacetyl bromide. google.com The reported yield for the chemical synthesis of the N-bromoacetyl-7-ACA intermediate was approximately 73%. nih.gov
In response to the limitations of chemical synthesis, research has explored novel, more efficient, and environmentally benign methodologies. nih.gov A significant advancement has been the development of an enzymatic synthesis route for N-bromoacetyl-7-ACA using immobilized penicillin acylase (PA). nih.govhep.com.cn This biocatalytic approach, which represents a kinetically controlled synthesis, has been reported for the first time for this specific intermediate. nih.gov The process involves the N-acylation of 7-ACA with methyl bromoacetate. hep.com.cn Optimization of reaction parameters such as pH, temperature, and substrate concentrations has been a key focus. nih.govhep.com.cn Under optimal conditions (pH 7.5, 20°C), the enzymatic method achieved a yield of 85% in just 2 hours, which is a notable improvement over previous chemical methods. nih.govhep.com.cn Furthermore, the immobilized enzyme demonstrated good operational stability, retaining significant activity over multiple batches. hep.com.cn This enzymatic strategy represents a promising alternative to conventional chemical synthesis, offering higher yields and more favorable environmental credentials. nih.gov
Structure-Activity Relationship (SAR) Studies via Chemical Modification
Design and Synthesis of this compound Analogues
The design and synthesis of analogues are cornerstones of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound. For cephalosporins, including this compound, structure-activity relationship (SAR) studies guide these modifications. The core cephalosporin structure presents two primary sites for chemical variation: the C-7 acylamino side chain and the substituent at the C-3 position. auburn.edu
While specific research on the synthesis of this compound analogues is not extensively documented, the design principles can be inferred from the vast body of work on other cephalosporins. auburn.edunih.govasm.org Analogues of this compound would likely be synthesized by modifying these key positions to explore new chemical space and potentially enhance biological activity or other pharmacological properties.
Modification at the C-7 Position: The 7-acylamino side chain significantly influences the antibacterial spectrum and potency. auburn.edu Synthetic strategies would involve introducing diverse acyl groups. For instance, the incorporation of a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxy-iminoacetamido group was found to be a highly favorable substituent at the C-7 position in a series of 3-thiazoliomethyl cephalosporins, conferring potent activity. nih.gov Other modifications could include the introduction of different aryl or heterocyclic moieties to probe interactions with penicillin-binding proteins (PBPs). asm.org
Impact of Structural Modifications on In Vitro Biological Activities
Structural modifications to the this compound scaffold are predicted to have a profound impact on its in vitro biological activities, based on established cephalosporin SAR. auburn.eduasm.org The goal of creating analogues is to improve potency, broaden the spectrum of activity, and overcome resistance mechanisms like β-lactamase enzymes.
The C-7 side chain is a critical determinant of antibacterial efficacy and spectrum. auburn.edukoreascience.kr Altering this part of the molecule directly influences the affinity for penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics. For example, introducing lipophilic groups on the primary amine of the side chain in cephalexin (B21000) and loracarbef (B1675092) analogues resulted in retained activity against gram-positive bacteria but a loss of activity against gram-negative bacteria. asm.org Conversely, incorporating an aminothiazole ring in the C-7 side chain is a well-known strategy to enhance activity against gram-negative bacteria. nih.gov The steric bulk of the 7-side chain is also crucial for providing stability against hydrolysis by β-lactamase enzymes. koreascience.kr
Modifications at the C-3 position generally have a more significant effect on the compound's stability and pharmacokinetics rather than directly on its intrinsic antibacterial potency. auburn.edu However, these changes can indirectly influence the observed in vitro activity by affecting the compound's ability to penetrate bacterial membranes or its stability in the assay medium. Studies on loracarbef and cephalexin analogues showed that modifications at the C-3 position influenced their uptake into Caco-2 cells, a model for intestinal absorption. asm.org The parent compound of this compound, Cefathiamidine, showed good antimicrobial activity against both Gram-negative and Gram-positive bacteria, and was particularly effective against enterococci in vitro. nih.gov It is expected that analogues of this compound would be tested against a similar panel of bacteria to evaluate the impact of structural changes.
| Structural Modification Site | Type of Modification | Predicted Impact on In Vitro Activity | Reference |
|---|---|---|---|
| C-7 Acylamino Side Chain | Introduction of aminothiazole ring | Enhanced activity against Gram-negative bacteria | nih.gov |
| Increased steric hindrance | Increased stability to β-lactamases | koreascience.kr | |
| C-3 Substituent | Replacement of hydroxymethyl group | Altered metabolic stability and pharmacokinetics | auburn.edu |
| Introduction of charged or polar groups | Potential alteration of bacterial outer membrane penetration | koreascience.kr |
Conformational Analysis and Molecular Modeling in SAR
Conformational analysis and molecular modeling are indispensable tools in modern drug design, providing deep insights into the three-dimensional aspects of structure-activity relationships. uneb.brunicamp.br For cephalosporins like this compound, these computational techniques are used to understand how the molecule's shape and electronic properties govern its interaction with biological targets and its susceptibility to resistance mechanisms. koreascience.kr
Molecular modeling can predict the binding conformations of cephalosporin analogues within the active site of their primary targets, the penicillin-binding proteins (PBPs). uneb.br By using methods like molecular docking, researchers can visualize and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. uneb.br This allows for the rational design of new analogues with improved PBP affinity. Advanced techniques may even account for protein flexibility, providing a more dynamic and accurate picture of the binding event. uneb.br
Furthermore, computational methods are employed to study the factors that confer resistance to β-lactamase enzymes. koreascience.kr It has been shown through molecular modeling that the steric hindrance of the C-7 side chain is a key factor in protecting the β-lactam ring from hydrolysis by these enzymes. koreascience.kr Quantitative structure-activity relationship (QSAR) studies on cephalosporins have utilized theoretical indices calculated via semi-empirical methods like AM1. koreascience.kr In these studies, properties such as molecular polarizability have been correlated with the permeability of the bacterial outer membrane, while the calculated transition state energy for the β-lactam ring opening has been used as an index for its reactivity with PBPs. koreascience.kr Molecular dynamics (MD) simulations can also be performed to investigate the conformational changes and stability of the antibiotic-protein complex over time. nih.gov These computational approaches enable a more profound understanding of SAR, guiding the synthetic chemistry efforts toward more effective and stable antibiotic candidates. koreascience.kr
Biotransformation and Metabolic Pathway Research
Enzymatic Desacetylation of Cefathiamidine (B193784): Mechanistic Investigations
The conversion of Cefathiamidine to its desacetyl metabolite is an enzymatic hydrolysis reaction. This biotransformation is significant as the removal of the acetyl group from the C-3 position can alter the compound's properties.
The enzymatic removal of the acetyl group from cephalosporin (B10832234) antibiotics is catalyzed by specific hydrolases, primarily esterases and deacetylases.
Penicillin Acylase (PA) : While primarily known for acylating and deacylating the side chain of penicillins and cephalosporins, some preparations of penicillin acylase have shown broader substrate activity. Enzymatic synthesis approaches for Cefathiamidine precursors utilize penicillin acylases, such as the one derived from Bacillus megaterium (PGA-750), highlighting the interaction of this enzyme class with cephalosporin structures. hep.com.cnnih.govglobethesis.com It has been noted that impure protein components within some immobilized penicillin acylase preparations can hydrolyze the acetyl group of related cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA). nih.govglobethesis.com This suggests that certain esterases, sometimes present alongside penicillin acylases, are capable of this deacetylation.
Cephalosporin-C Deacetylase (CAH) : This enzyme is a key biocatalyst in the pharmaceutical industry, specifically for the conversion of 7-aminocephalosporanic acid (7-ACA) to its deacetylated form (D-7-ACA). researchgate.net CAHs have been isolated from various microbial sources, with those from Bacillus subtilis being well-characterized due to their high catalytic efficiency and minimal product inhibition. researchgate.net These enzymes are classified as esterases that act on the acetyl group at the C-3 position of the cephalosporin core. researchgate.net For instance, Cephalosporin C acetyl-hydrolase purified from Cephalosporium acremonium demonstrates this deacetylating activity. researchgate.net Given its specific action on the cephalosporin nucleus, CAH is a primary candidate for the enzymatic deacetylation of Cefathiamidine.
The enzymatic deacetylation of cephalosporins generally follows established enzyme kinetic models and catalytic mechanisms.
Kinetics : Kinetic parameters have been determined for enzymes acting on structurally similar substrates. For Cephalosporin-C deacetylase from Bacillus subtilis, the Michaelis constant (Km) for 7-ACA was found to be 7.9 mM, with negligible inhibition by the products, deacetyl 7-ACA and acetic acid. researchgate.net The apparent Km value for an immobilized version of this enzyme was similar to that of the free enzyme, indicating that the immobilization process did not significantly alter substrate binding. nih.gov
The efficiency of the enzymatic deacetylation is highly dependent on reaction conditions such as pH and temperature.
The optimal conditions for these enzymatic reactions have been investigated, primarily in the context of producing key pharmaceutical intermediates. For the deacetylation of 7-ACA using immobilized Cephalosporin-C deacetylase, the reaction proceeds efficiently at a pH of 8.0. nih.gov Studies on Cephalosporin C acetyl-hydrolase from Cephalosporium acremonium also identified an optimal pH of approximately 8.0 and an optimal temperature of 50°C. researchgate.net In contrast, the enzymatic synthesis of a Cefathiamidine precursor using penicillin acylase PGA-750 was found to be optimal at a lower temperature of 20°C and a pH of 7.5. hep.com.cnnih.gov
| Enzyme/Process | Substrate | Optimal pH | Optimal Temperature (°C) | Source |
| Cephalosporin-C Deacetylase (immobilized) | 7-aminocephalosporanic acid (7-ACA) | 8.0 | - | nih.gov |
| Cephalosporin C acetyl-hydrolase | Cephalosporin C | ~8.0 | 50 | researchgate.net |
| Penicillin Acylase (PGA-750) | N-acylation of 7-ACA | 7.5 | 20 | hep.com.cnnih.gov |
Biochemical Mechanisms and Kinetics of the Desacetylation Process
Comparative Metabolic Fate in Research Models (Excluding Human Pharmacokinetics)
Understanding the metabolic fate of Cefathiamidine in preclinical models is essential for interpreting toxicological and pharmacological data. This involves both in vitro and in vivo approaches. evotec.comscispace.com
In vitro models that utilize isolated cellular systems are fundamental for predicting metabolic pathways and potential species differences in metabolism. scispace.comeuropa.eu
Commonly Used Systems : Standard in vitro systems for metabolism studies include primary hepatocytes, liver microsomes, and S9 fractions from various species. admescope.com Hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolizing enzymes. scispace.comadmescope.com Microsomal incubations are particularly useful for investigating CYP-mediated oxidative metabolism. admescope.com
Application to Cefathiamidine : While these methods are standard in drug development, specific published studies detailing the in vitro metabolism of Cefathiamidine to Desacetyl Cefathiamidine in such cellular systems are not readily available in the reviewed literature. Such studies would typically involve incubating Cefathiamidine with hepatocytes or subcellular fractions from preclinical species (e.g., rat, dog, monkey) and identifying the metabolites formed using techniques like high-resolution mass spectrometry (HR-MS). evotec.comadmescope.com A comparison of metabolite profiles across species would help determine if animal models are appropriate for human safety assessment. europa.eu
In vivo studies in non-human animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. vichsec.orgresearchgate.net
Research indicates that Cefathiamidine is largely eliminated from the body without being metabolized. medchemexpress.com It is primarily excreted unchanged by the kidneys, with reports suggesting this accounts for more than 90% of the administered compound. medchemexpress.com This implies that biotransformation, including the formation of this compound, is a minor elimination pathway in vivo.
Despite its minor role in elimination, this compound is a recognized related substance, identified as "CEFATHIAMIDINE IMPURITY 10". nih.gov Its presence could result from minor metabolic processes or arise as an impurity from the synthesis or degradation of the parent compound. The selection of appropriate animal models for metabolic studies is critical, with non-human primates, canines, and rodents being common choices, each with varying degrees of similarity to human metabolism. nih.govmedwinpublishers.com A comprehensive metabolite identification study in a relevant animal model would confirm the in vivo formation of this compound and characterize any other potential metabolites. evotec.comvichsec.org
Interplay with Other Metabolic Pathways (e.g., Catabolic, Anabolic)
The biotransformation of a parent drug to a metabolite like this compound places it at the interface of various cellular metabolic pathways. While direct research on the specific interactions of this compound is limited, the broader class of β-lactam antibiotics, to which cephalosporins belong, is known to significantly interact with bacterial metabolic networks, primarily anabolic pathways.
The principal mechanism of action for cephalosporins is the disruption of peptidoglycan synthesis, a critical anabolic process responsible for constructing the bacterial cell wall. nih.govnih.gov These antibiotics bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan units. nih.gov This inhibition of a major anabolic pathway leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. frontiersin.org
Recent research indicates that the impact of β-lactam antibiotics extends beyond simple cell wall synthesis inhibition, causing widespread perturbations in bacterial metabolism. frontiersin.org Studies on Escherichia coli treated with various β-lactams, including the cephalosporin ceftazidime, have revealed significant alterations in several key metabolic pathways. frontiersin.org These include:
Purine and Pyrimidine Metabolism: Essential for DNA and RNA synthesis.
Glutathione Metabolism: Crucial for managing oxidative stress.
Pantothenate and Coenzyme A (CoA) Biosynthesis: Central to cellular metabolism, including the citric acid cycle and fatty acid synthesis. frontiersin.org
This disruption of core metabolic functions is linked to an increase in reactive oxygen species (ROS), inducing a state of oxidative stress within the bacteria. frontiersin.org The bacterium may attempt to counteract this damage through adaptive responses, such as upregulating specific amino acids involved in cellular repair mechanisms. frontiersin.org Therefore, the interplay of a cephalosporin metabolite like this compound with bacterial metabolism is likely a complex process, initiating with the disruption of an anabolic pathway (cell wall synthesis) and cascading into broader catabolic and anabolic dysregulation and oxidative damage. frontiersin.org
Table 1: Examples of Bacterial Metabolic Pathways Perturbed by β-Lactam Antibiotics This table is generated based on research on various β-lactam antibiotics, including cephalosporins, to illustrate the potential areas of metabolic interplay.
| Metabolic Pathway Category | Specific Pathway Affected | Consequence of Perturbation | Reference |
|---|---|---|---|
| Anabolic | Peptidoglycan Biosynthesis | Inhibition of cell wall formation, leading to cell lysis. | nih.govnih.gov |
| Anabolic | Purine & Pyrimidine Metabolism | Impaired synthesis of DNA and RNA precursors. | frontiersin.org |
| Anabolic | Pantothenate and CoA Biosynthesis | Disruption of central carbon metabolism and energy production. | frontiersin.org |
| Catabolic/Stress Response | Glutathione Metabolism | Increased oxidative stress due to accumulation of reactive oxygen species (ROS). | frontiersin.org |
Role as an Active Metabolite in Microbiological Contexts
This compound is a metabolite of the parent antibiotic, Cefathiamidine. nih.gov The formation of a desacetyl metabolite occurs when the acetyl group at the C-3 position of the cephalosporin structure is removed, a common biotransformation for this class of antibiotics. nih.govchemicalbook.com In many cases, these desacetyl metabolites are not inert byproducts but retain microbiological activity, sometimes working synergistically with the parent compound. researchgate.netnih.gov
While specific studies detailing the antimicrobial spectrum of this compound are not extensively available, the behavior of other well-documented desacetyl cephalosporin metabolites, such as Desacetyl-cefotaxime (the active metabolite of Cefotaxime), provides a valuable model for its potential role. nih.govresearchgate.netnih.gov Research has shown that Desacetyl-cefotaxime possesses inherent, albeit generally weaker, antibacterial activity compared to its parent drug against many common pathogens. nih.gov
Table 2: Comparative In Vitro Activity of Cefotaxime (B1668864) and its Active Metabolite, Desacetyl-cefotaxime This table serves as an illustrative example of the antibacterial contribution of a desacetyl metabolite, based on data for a related cephalosporin. MIC = Minimum Inhibitory Concentration.
| Organism Type | Cefotaxime Activity | Desacetyl-cefotaxime Activity | Combined Effect | Reference |
|---|---|---|---|---|
| Enterobacteriaceae | High | Moderate (approx. 1/10th of parent drug) | Often Synergistic | nih.govnih.gov |
| Bacteroides fragilis | Moderate | Low | Often Synergistic | nih.govnih.gov |
| Staphylococcus aureus | Moderate | Low | Not typically synergistic | nih.gov |
| Pseudomonas aeruginosa | Moderate-Low | No useful activity | Not synergistic | nih.gov |
Molecular Mechanisms of Action and Resistance in Preclinical Contexts
Interactions with Bacterial Targets: Penicillin-Binding Proteins (PBPs)
Like other β-lactam antibiotics, the primary mechanism of action of Desacetyl Cefathiamidine (B193784) involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.
In Streptococcus faecalis NCTC 775, the antibacterial activity of Cefathiamidine has been correlated with its affinity for PBPs 3 and 4. microbiologyresearch.orgmicrobiologyresearch.org Similarly, in S. faecium, the relevant target enzymes appear to be PBPs 4 and 5. microbiologyresearch.orgmicrobiologyresearch.org It is postulated that the binding affinities to these specific PBPs are critical determinants of the antibiotic's efficacy against these organisms. microbiologyresearch.orgmicrobiologyresearch.org Strains of S. faecium that exhibit high levels of resistance to β-lactam antibiotics have shown proportionally lower affinities of their PBPs 4 and 5 for these drugs. microbiologyresearch.orgmicrobiologyresearch.org This suggests that alterations in these specific PBP isoforms are a key resistance mechanism.
It is important to note that the affinity for other PBPs, such as PBPs 1, 2, and 5 in S. faecalis and PBPs 1, 2, 3, and 6 in S. faecium, did not appear to be directly related to the antibiotic sensitivity of the strains studied. microbiologyresearch.orgmicrobiologyresearch.org This highlights the specificity of the interaction between the cephalosporin (B10832234) and its PBP targets.
A summary of the key PBP targets for the parent compound, Cefathiamidine, is presented below:
| Bacterial Species | Key PBP Targets for Cefathiamidine |
| Streptococcus faecalis | PBP 3, PBP 4 |
| Streptococcus faecium | PBP 4, PBP 5 |
This table is based on data for the parent compound, Cefathiamidine.
By binding to PBPs, which function as transpeptidases, Desacetyl Cefathiamidine inhibits the cross-linking of peptidoglycan chains. This cross-linking step is vital for the integrity and strength of the bacterial cell wall. The inhibition of this process leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. The 2-aminothiazole (B372263) group, a common feature in many third-generation cephalosporins, is known to increase the binding affinity for PBP-3. researchgate.net
The process of cell wall synthesis is a complex pathway involving multiple enzymatic steps. The final stage, which occurs outside the bacterial cell membrane, is the polymerization and cross-linking of peptidoglycan precursors. PBPs catalyze this crucial transpeptidation reaction. The bactericidal action of β-lactam antibiotics, including this compound, is a direct consequence of the irreversible acylation of the serine residue at the active site of these enzymes, rendering them inactive.
Detailed crystallographic data on the structural basis of the interaction between this compound and specific PBP isoforms are not currently available in the public domain. However, the general mechanism of interaction for cephalosporins with PBPs is well-established. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows the antibiotic to enter the active site of the PBP. The highly reactive β-lactam ring is then attacked by the active site serine residue of the enzyme, leading to the formation of a stable, covalent acyl-enzyme complex. This effectively sequesters the enzyme and prevents it from carrying out its normal function in cell wall synthesis.
Beta-Lactamase Stability and Inhibition Mechanisms
The emergence of β-lactamase enzymes, which can hydrolyze the β-lactam ring and inactivate the antibiotic, is a major mechanism of bacterial resistance.
Information directly pertaining to the susceptibility of this compound to hydrolysis by various classes of β-lactamases is limited. However, its parent compound, Cefathiamidine, is reported to possess strong stability against β-lactamases produced by a variety of bacteria. echemi.com This stability is a desirable characteristic for a cephalosporin antibiotic. Pharmaceutical compositions have been developed that combine β-lactamase inhibitors with β-lactam antibiotics, including Cefathiamidine, to further enhance their efficacy against resistant strains. google.com The stability of the antibiotic itself is a critical factor in the effectiveness of such combination therapies. google.com
There is currently no scientific evidence to suggest that this compound acts as an inhibitor of β-lactamase enzymes. Its role is primarily that of a substrate for these enzymes, although with a degree of stability. Furthermore, research on whether this compound can induce the expression of β-lactamases, such as the chromosomally-mediated AmpC β-lactamases, has not been reported. asm.org The induction of these enzymes by certain β-lactam antibiotics can lead to treatment failure, making this an important area for future investigation. asm.org
Susceptibility to Hydrolysis by Specific Beta-Lactamase Classes
Mechanisms of Bacterial Resistance to this compound
Bacterial resistance to β-lactam antibiotics, including cephalosporins like this compound, is a multifaceted issue driven by several key mechanisms. These can include modifications to the drug's target site, active removal of the drug from the bacterial cell, and enzymatic destruction of the antibiotic. researchgate.netmsdmanuals.com
The primary target for all β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. toku-e.comnih.gov By acylating the active site of these enzymes, the antibiotic inhibits their function, disrupting cell wall integrity and leading to bacterial cell death. patsnap.comnih.gov
A principal mechanism of resistance involves the alteration of these PBP targets. mdpi.com Bacteria can acquire mutations in the genes encoding their native PBPs, which reduces the binding affinity of the β-lactam antibiotic. researchgate.net This allows the PBPs to continue functioning even in the presence of the drug.
A clinically significant example of this is methicillin-resistance in Staphylococcus aureus (MRSA). These strains acquire a mobile genetic element carrying the mecA gene, which encodes for a novel penicillin-binding protein, PBP2a. mikrobiyolbul.org PBP2a has a very low affinity for most β-lactam antibiotics and can therefore continue to synthesize the cell wall when all other native PBPs are inhibited, conferring broad resistance to this antibiotic class. mikrobiyolbul.org Similarly, in Streptococcus pneumoniae, resistance to penicillins and cephalosporins is often mediated by the production of altered PBPs, such as PBP2x, PBP2b, and PBP1a, which arise from mosaic genes created through genetic recombination. nih.gov Alterations in PBP2a have also been implicated in β-lactam resistance in pneumococci. nih.gov
Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide variety of substrates, including antibiotics, from the cell's interior. nih.govfrontiersin.org This process lowers the intracellular concentration of the antibiotic, preventing it from reaching the necessary concentration to inhibit its target. mdpi.com
While efflux is a major resistance mechanism in Gram-negative bacteria, where tripartite systems like AcrAB-TolC span the inner and outer membranes, it also plays a role in Gram-positive bacteria. frontiersin.orgmdpi.com In Staphylococcus aureus, chromosomally encoded efflux pumps such as NorA and MepA can confer resistance to multiple drug classes. nih.govmdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to decreased susceptibility to various antimicrobial agents. encyclopedia.pub Although β-lactams are not typically the primary substrates for many well-characterized Gram-positive efflux pumps, their activity can contribute to low-level resistance and act synergistically with other resistance mechanisms like β-lactamase production. encyclopedia.pubjidc.org
The most prevalent and efficient mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by bacterial enzymes called β-lactamases. patsnap.comtoku-e.comnih.gov These enzymes hydrolyze the amide bond within the four-atom β-lactam ring, a structure essential for the antibiotic's activity. infectiologyjournal.comwikipedia.org This hydrolysis renders the drug inactive. nih.gov
There is a vast diversity of β-lactamases, which are often encoded on mobile genetic elements like plasmids, allowing for their rapid spread between different bacterial species. toku-e.comwikipedia.org They are broadly classified into different groups based on their structure and substrate specificity. Production of β-lactamases, such as penicillinases and cephalosporinases, is a common resistance mechanism in many pathogens. nih.govgoogle.com For cephalosporins, the production of extended-spectrum β-lactamases (ESBLs) is a major clinical concern, as these enzymes can degrade a wide range of cephalosporins. nih.gov Therefore, enzymatic degradation represents the most significant pathway contributing to resistance against this compound.
Gene expression profiling is a powerful research tool used to understand the complex bacterial response to antibiotic pressure and to identify the genetic basis of resistance. nih.gov By comparing the complete set of RNA transcripts (the transcriptome) of a resistant bacterial strain to that of a susceptible parent strain, researchers can identify which genes are upregulated or downregulated. frontiersin.org
In the context of resistance to a cephalosporin like this compound, such an analysis would likely reveal several key changes. A common finding is the significant upregulation of genes encoding β-lactamases or efflux pumps. nih.gov Furthermore, exposure to cell wall-active agents can trigger complex stress responses. Gene expression profiling might show increased transcription of genes involved in cell wall synthesis and remodeling as the bacterium attempts to compensate for the antibiotic-induced damage. The analysis can also uncover novel resistance determinants or regulatory pathways that are activated in response to the antibiotic. frontiersin.orgplos.org This integration of transcriptome and genome data provides a comprehensive view of the phenotypic and genotypic changes that lead to resistance. nih.gov
Enzymatic Degradation and Inactivation Pathways
In Vitro Antimicrobial Spectrum and Activity in Research Isolates
The in vitro activity of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. saudijournals.com
Specific MIC data for this compound is not widely available in peer-reviewed literature, reflecting its status primarily as a metabolite and research compound. However, its parent compound, Cefathiamidine, is a first-generation cephalosporin with known activity against a range of Gram-positive bacteria. medchemexpress.com The expected spectrum of activity for this compound would be similar to that of Cefathiamidine and other early-generation cephalosporins.
Research on Cefathiamidine has shown its effectiveness against Streptococcus faecalis, with all 56 tested strains being inhibited by a concentration of 2 mg/L. medchemexpress.com First-generation cephalosporins are generally active against methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species, but lack reliable activity against enterococci and methicillin-resistant Staphylococcus aureus (MRSA). nzmn.org.nz
The following table provides representative MIC values for the parent compound Cefathiamidine and another first-generation cephalosporin, Cephalothin, against common Gram-positive pathogens to illustrate the expected activity profile.
| Bacterial Species | Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus (Methicillin-Susceptible) | Cephalothin | 0.12 - 1 | 0.25 | 0.5 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Cephalothin | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Enterococcus faecalis | Cefathiamidine | N/A | 2 |
Activity Against Gram-Negative Bacterial Strains
This compound, a metabolite of the third-generation cephalosporin Cefathiamidine, has been a subject of scientific inquiry for its antibacterial properties. Research indicates that like its parent compound, this compound is explored for its efficacy against a wide array of bacteria, including various Gram-negative strains. smolecule.com Cephalosporins as a class are known for their broad-spectrum activity, and later generations typically exhibit enhanced activity against Gram-negative bacteria. wikipedia.org These bacteria, which include species like Escherichia coli and Klebsiella pneumoniae, are common causes of infections and are characterized by a complex outer membrane that can be challenging for antibiotics to penetrate. frontiersin.orgmdpi.com
Studies into the in vitro (laboratory) activity of this compound aim to determine its potential effectiveness against these and other clinically relevant Gram-negative pathogens. smolecule.com However, detailed, publicly available research findings specifying the compound's spectrum of activity against a comprehensive panel of Gram-negative bacterial isolates are limited in the reviewed scientific literature.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Research Settings
A fundamental aspect of preclinical antibiotic evaluation involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. frontiersin.orgfrontiersin.org The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating the bactericidal (killing) effect of the compound. researchgate.net
Table 1: Illustrative Data Table for MIC/MBC of this compound (Hypothetical Data)
Note: The following table is for illustrative purposes only, as specific experimental data for this compound against these strains was not available in the reviewed sources. The values are not real experimental results.
| Gram-Negative Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25922 | Data not available | Data not available |
| Klebsiella pneumoniae ATCC 13883 | Data not available | Data not available |
| Pseudomonas aeruginosa ATCC 27853 | Data not available | Data not available |
| Enterobacter cloacae ATCC 13047 | Data not available | Data not available |
Time-Kill Kinetic Studies in Laboratory Models
Time-kill kinetic studies are another crucial component of preclinical antibiotic research, providing insights into the pharmacodynamic properties of a drug over time. These assays measure the rate at which an antibiotic kills a bacterial population and can help characterize an agent as bactericidal or bacteriostatic. frontiersin.orgasm.org The experiment involves exposing a standardized bacterial inoculum to various concentrations of the antibiotic (often multiples of the MIC) and then measuring the number of viable bacteria (colony-forming units, or CFU/mL) at several time points over a period, typically up to 24 hours. frontiersin.orgmdpi.com
The resulting data are plotted as log CFU/mL versus time, creating a "time-kill curve." A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. asm.org While time-kill assays are a standard method for evaluating new antibiotics, specific studies and corresponding kinetic curve data for this compound against Gram-negative bacterial strains were not found in the publicly available scientific literature reviewed for this article.
Advanced Analytical and Bioanalytical Methodologies for Desacetyl Cefathiamidine Research
Chromatographic Techniques for Research Sample Analysis
Chromatographic methods are fundamental in separating Desacetyl Cefathiamidine (B193784) from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Desacetyl Cefathiamidine. scispace.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. scispace.comcore.ac.uk Reversed-phase HPLC is commonly employed, utilizing a C18 column to separate compounds based on their hydrophobicity. nih.govderpharmachemica.com
A typical HPLC method for the analysis of Cefathiamidine and its degradation products, including this compound, might involve a C18 column with a mobile phase consisting of a mixture of an acetate (B1210297) buffer and acetonitrile. nih.gov Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. scispace.comderpharmachemica.comresearchgate.net For instance, a validated method demonstrated linearity for Desacetyl Diltiazem hydrochloride (a metabolite of a different drug) over a concentration range of 25% to 250% of the specified limit, with a high correlation coefficient (≥ 0.998). derpharmachemica.com The limits of detection (LOD) and quantification (LOQ) are also critical parameters determined during validation. derpharmachemica.com
Table 1: Illustrative HPLC Method Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Condition |
| Column | Octadecylsilane bonded silica (B1680970) (C18) |
| Mobile Phase A | Phosphate or Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.3 mL/min derpharmachemica.comgoogle.com |
| Column Temperature | 40 °C google.com |
| Detection Wavelength | 254 nm or 260 nm researchgate.netgoogle.comlgcstandards.com |
| Injection Volume | 10 µL google.com |
This table presents a generalized set of parameters; specific conditions must be optimized for each analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the definitive identification and quantification of this compound in complex matrices such as biological fluids. nih.govresearchgate.netnih.govthermofisher.com This method combines the separation capabilities of HPLC with the mass analysis capabilities of a tandem mass spectrometer. nih.govthermofisher.com
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, often using electrospray ionization (ESI). frontiersin.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (in this case, the molecular ion of this compound) is selected and fragmented, and the resulting daughter ions are analyzed. lcms.cz This process provides a high degree of specificity and is invaluable for structural elucidation and quantification. nih.govlcms.cz
Research has shown that LC-MS/MS can effectively identify this compound as a major degradation product of Cefathiamidine. nih.gov The technique is also central to pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations in plasma over time. researchgate.netnih.gov For instance, a population pharmacokinetic model for Cefathiamidine in children was developed using concentration data obtained by HPLC-tandem mass spectrometry. researchgate.net
Table 2: Example of LC-MS/MS Application in Cefathiamidine Research
| Application | Key Findings | Reference |
| Degradation Product Identification | Identified Desacetylcefathiamidine and Cefathiamidine lactone as two major degradation products of Cefathiamidine. | nih.gov |
| Pharmacokinetic Analysis | Quantified Cefathiamidine concentrations in blood samples from pediatric patients to develop a population pharmacokinetic model. | researchgate.net |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are generally less applicable to the direct analysis of non-volatile and thermally labile compounds like cephalosporins and their metabolites. rsc.org However, GC-based methods can be employed for the analysis of certain volatile impurities or degradation products that may be present in cephalosporin raw materials or formulations. rsc.orgnih.gov For instance, a static headspace GC method has been developed to determine residual solvents in cephalosporins. rsc.org
For the analysis of non-volatile compounds like this compound, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This adds complexity to the sample preparation process. While GC-MS is a powerful tool for the analysis of volatile organic compounds, its application in the direct analysis of this compound is limited. nih.govgoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Research Matrices
Spectroscopic and Spectrometric Methods for Research Characterization
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including this compound. magtechjournal.comscilit.combenthamdirect.com One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govgre.ac.uk The chemical shifts, coupling constants, and signal multiplicities observed in these spectra are used to deduce the molecular structure. nih.gov
Table 3: NMR Techniques for Structural Elucidation
| Technique | Information Provided |
| ¹H NMR | Provides information on the number, type, and connectivity of protons. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. nih.govgre.ac.uk |
| COSY | Identifies proton-proton spin-spin couplings. magtechjournal.com |
| HSQC | Correlates protons with their directly attached carbons. magtechjournal.comnih.gov |
| HMBC | Shows correlations between protons and carbons over two or three bonds. magtechjournal.comnih.gov |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for studying its fragmentation patterns. nih.govnih.govlongdom.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its exact mass. longdom.orgnih.gov This exact mass can then be used to calculate the elemental formula of the molecule. nih.gov
The molecular formula for this compound is C₁₇H₂₆N₄O₅S₂, with a computed exact mass of 430.13446229 Da. nih.gov HRMS can confirm this elemental composition with a high degree of confidence.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a fragmentation pattern is generated. longdom.orgnih.gov The analysis of these fragment ions provides valuable information about the structure of the molecule, as different structural isomers will often produce distinct fragmentation patterns. researchgate.netwvu.edu This information, combined with data from other analytical techniques like NMR, allows for the complete and unambiguous structural elucidation of this compound. benthamdirect.comnih.gov
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation and quantification of pharmaceutical compounds. researchgate.netoecd.org Their application in the analysis of cephalosporins, including this compound, provides critical information regarding the molecule's functional groups and electronic structure. researchgate.netoecd.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu For cephalosporins, the characteristic absorption is primarily due to the π → π* electronic transitions within the conjugated system of the cephem nucleus (the fused β-lactam and dihydrothiazine rings). mdpi.com The position and intensity of the absorption maximum (λmax) can be influenced by the substituents on this core structure and the solvent used. mdpi.com
While specific, detailed UV-Vis spectral studies for this compound are not extensively published, data from certificates of analysis for the reference standard indicate it is UV active. lgcstandards.com Purity analysis by HPLC is often conducted at 260 nm, suggesting a significant chromophore that absorbs in this region of the UV spectrum. lgcstandards.com This is consistent with the known UV absorption characteristics of the cephalosporin class of antibiotics. msu.edusemanticscholar.org The technique is valuable for quantitative analysis due to its simplicity, cost-effectiveness, and adherence to the Beer-Lambert Law, which relates absorbance directly to concentration within a given range. oecd.org
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the types of chemical bonds. scispace.com For a complex molecule like this compound, the FTIR spectrum provides a unique "fingerprint" based on its distinct collection of functional groups.
No experimentally-derived FTIR spectra for this compound are available in the reviewed literature. However, based on its known chemical structure, a table of expected characteristic absorption bands can be compiled by referencing general knowledge of cephalosporin spectra. researchgate.netnih.gov These data are crucial for confirming the identity of a synthesized compound and for identifying impurities.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound This table is based on the known functional groups of this compound and typical wavenumber ranges for cephalosporins. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| β-Lactam Carbonyl | C=O Stretch | ~1770 | Characteristic, high-frequency band due to ring strain; confirms the presence of the core cephalosporin structure. |
| Amide Carbonyl | C=O Stretch | ~1680 | From the N-acyl side chain, confirming its presence. |
| Carboxylate | C=O Stretch | ~1610 | Indicates the presence of the deprotonated carboxylic acid group. |
| Amide | N-H Bend | ~1530 | Confirms the presence of the secondary amide linkage. |
| Hydroxyl | O-H Stretch | 3200-3600 (broad) | Indicates the primary alcohol group (-CH₂OH) at the C-3 position. |
Development of Robust Sample Preparation and Extraction Techniques for Research Samples
The accurate quantification of this compound in research samples, particularly from biological matrices like plasma, urine, or tissue homogenates, requires effective sample preparation. nih.govmdpi.com The primary goals of sample preparation are to remove interfering endogenous substances (e.g., proteins, lipids), concentrate the analyte to improve detection sensitivity, and transfer it into a solvent compatible with the downstream analytical instrument (e.g., HPLC-MS/MS). thermofisher.com Commonly employed techniques for cephalosporin extraction include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netchromatographyonline.com
Protein Precipitation (PPT) This is one of the simplest methods for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample, which causes proteins to denature and precipitate. nih.gov After centrifugation, the supernatant containing the analyte can be analyzed. A study on the parent drug, Cefathiamidine, utilized protein precipitation with methanol for sample preparation before UPLC-MS/MS analysis of plasma samples, demonstrating its applicability for this structural class. nih.gov
Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. mdpi.comscielo.br The choice of organic solvent is critical and depends on the polarity of the analyte. For cephalosporins, solvents like ethyl acetate have been used. scielo.brmdpi.com This technique can produce cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) SPE is a highly selective and versatile technique that has become the method of choice for many bioanalytical applications. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. thermofisher.com For cephalosporins, which are moderately polar, reversed-phase SPE (e.g., using C18 sorbents) is common. nih.govhplc.eu The method for the related compound desacetyl cephapirin (B1668819) has been successfully applied using SPE for clean-up, indicating this would be a suitable approach for this compound. nih.gov
Table 2: Comparison of Sample Preparation Techniques for Cephalosporin Research
| Technique | Principle | Typical Reagents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by precipitation. nih.gov | Acetonitrile, Methanol. nih.gov | Fast, simple, inexpensive. | Less clean extract, potential for ion suppression in MS, analyte may co-precipitate. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Ethyl acetate, Dichloromethane, Butanol. scielo.brmdpi.com | High recovery, cleaner extracts than PPT. | Labor-intensive, emulsion formation can occur, requires large solvent volumes. mdpi.com |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. chromatographyonline.com | Reversed-phase (C18, polymeric), Ion-exchange. nih.govhplc.eu | High selectivity, very clean extracts, high concentration factor, can be automated. | More expensive, method development can be complex. chromatographyonline.com |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research
In recent years, microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" systems, have emerged as powerful tools in pharmaceutical and biomedical research. semanticscholar.orgtandfonline.com These devices integrate multiple laboratory functions, such as sample handling, reaction, separation, and detection, onto a single chip with micrometer-scale features. nih.gov While specific applications involving this compound have not been reported, the potential of this technology for its research is significant.
Microfluidic systems offer several key advantages for antibiotic research. They require only nanoliter to microliter volumes of samples and reagents, which reduces costs and is ideal when dealing with limited quantities of a new chemical entity or precious biological samples. uoguelph.ca The small scale leads to rapid analysis times due to shorter diffusion distances and faster heat transfer. uoguelph.ca
For research on a compound like this compound, microfluidic platforms could be employed for:
High-Throughput Screening (HTS): Miniaturized assays could be used to rapidly screen the activity of this compound and its analogues against large panels of bacterial strains. semanticscholar.org
Metabolism Studies: Integrated cell culture and analysis platforms could be used to study the metabolism of this compound in real-time, providing insights into its stability and biotransformation.
Antibiotic Susceptibility Testing (AST): Microfluidic devices allow for the rapid determination of Minimum Inhibitory Concentrations (MICs) by exposing bacteria to a gradient of the antibiotic on a single chip, providing results in hours rather than days. semanticscholar.orgnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The ability to create precisely controlled microenvironments can help in simulating in vivo conditions to better study the time-dependent killing effects of the antibiotic.
The integration of microfluidics with sensitive detection methods, such as mass spectrometry, is an area of active development that promises to further enhance the capabilities of miniaturized analytical systems in drug discovery and development. tandfonline.com
Comparative Research Studies of Desacetyl Cefathiamidine
Comparison with Parent Compound (Cefathiamidine) in Molecular and Cellular Assays
The structural alteration from Cefathiamidine (B193784) to Desacetyl Cefathiamidine—the hydrolysis of the acetyl group—is a critical determinant of its antibacterial profile. While specific head-to-head comparative studies detailing the Minimum Inhibitory Concentration (MIC) values of this compound against its parent compound are not extensively documented in publicly available literature, the principles of cephalosporin (B10832234) metabolism provide a framework for understanding the expected differences.
Generally, deacetylation at the C-3 position in first-generation cephalosporins can lead to a reduction in intrinsic antibacterial activity compared to the parent compound. However, the resulting metabolite often retains clinically relevant activity and may exhibit altered pharmacokinetic properties.
The parent compound, Cefathiamidine, demonstrates potent in vitro activity against a range of Gram-positive and some Gram-negative bacteria. nih.govmedchemexpress.com It is particularly effective against Streptococcus faecalis, with all 56 strains in one study being inhibited by 2 mg/L of Cefathiamidine. medchemexpress.com Studies on Cefathiamidine have established its MIC90 (the MIC required to inhibit 90% of isolates) against various common pathogens, providing a baseline for its efficacy. nih.gov
| Bacterial Species | MIC90 (mg/L) for Cefathiamidine |
|---|---|
| Streptococcus pneumoniae | 0.25 |
| Streptococcus pyogenes | 0.5 |
| Haemophilus influenzae | 2.0 |
| Enterococcus | 2.0 |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 8.0 |
Comparative Analysis with Other Cephalosporin Metabolites
A comparative analysis of this compound with other cephalosporin metabolites, particularly Desacetyl-cefotaxime (the active metabolite of the third-generation cephalosporin Cefotaxime), offers valuable insights. Desacetyl-cefotaxime is well-studied and, while being 4- to 8-fold less active than its parent compound against Enterobacteriaceae and Streptococcus species, it still possesses an antimicrobial spectrum and activity level superior to many second-generation cephalosporins. oup.comscilit.com
The stability of the metabolite to beta-lactamase enzymes is a crucial factor. Desacetyl-cefotaxime demonstrates greater stability against beta-lactamases than Cefotaxime (B1668864) itself. nih.gov This enhanced stability can lead to synergistic interactions between the parent compound and its metabolite, particularly against bacteria that produce these enzymes. nih.gov
While this compound originates from a first-generation cephalosporin, which typically has lower beta-lactamase stability than third-generation agents, the principle remains relevant. The interaction between Cefathiamidine and its desacetyl metabolite in the presence of bacterial enzymes would be a key determinant of its net effectiveness.
| Feature | This compound (Inferred) | Desacetyl-cefotaxime (Documented) |
|---|---|---|
| Parent Compound | Cefathiamidine (1st Gen) | Cefotaxime (3rd Gen) |
| Activity vs. Parent | Likely lower intrinsic activity | Lower, but clinically significant activity. oup.comscilit.com |
| Spectrum | Primarily Gram-positive, some Gram-negative | Broad Gram-negative and Gram-positive. nih.gov |
| β-Lactamase Stability | Likely lower than parent (typical for 1st Gen) | Higher than parent compound (Cefotaxime). nih.gov |
| Interaction with Parent | Potential for additive or synergistic effects | Additive or synergistic interactions are documented. nih.govnih.gov |
Mechanistic Comparisons with Other Beta-Lactam Antibiotics and Inhibitors
All beta-lactam antibiotics, including this compound, share a fundamental mechanism of action: they inhibit the synthesis of the bacterial peptidoglycan cell wall. frontiersin.orgmhmedical.com They achieve this by acting as structural analogs of the D-Ala-D-Ala dipeptide, a key component in the final transpeptidation step of peptidoglycan cross-linking. frontiersin.orgnih.gov This allows them to bind to and acylate the active site of Penicillin-Binding Proteins (PBPs), which are the bacterial enzymes responsible for this cross-linking. wikipedia.org The inactivation of these essential enzymes leads to a compromised cell wall, resulting in cell death. nih.gov
The beta-lactam class is diverse, encompassing penicillins, cephalosporins, carbapenems, and monobactams. nih.gov Key mechanistic differences lie in their affinity for different types of PBPs and their susceptibility to bacterial resistance mechanisms, primarily beta-lactamase enzymes. mdpi.com
Penicillins: The original class of beta-lactams, with varying spectrums and susceptibility to beta-lactamases.
Cephalosporins: As a cephalosporin, this compound's action is defined by its affinity for PBPs. Different cephalosporins have different PBP targets; for example, high affinity for PBP-3 often results in bacterial filamentation, whereas targeting PBP-1 leads to rapid lysis. nih.gov The specific PBP affinity profile for this compound is not detailed in available literature but would determine its precise morphological effect on bacteria.
Carbapenems: This class has an exceptionally broad spectrum of activity and is generally more resistant to hydrolysis by most beta-lactamases. nih.gov Their mechanism also involves PBP inhibition. frontiersin.org
Beta-Lactamase Inhibitors: Compounds like clavulanic acid, sulbactam, and avibactam (B1665839) have weak antibacterial activity on their own but are potent inhibitors of beta-lactamase enzymes. nih.govnih.gov They are co-administered with susceptible beta-lactam antibiotics to protect them from enzymatic degradation, thereby restoring or expanding their spectrum of activity. nih.gov this compound, like its parent, would likely benefit from combination with a beta-lactamase inhibitor against producing strains.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in In Vitro and Preclinical Models
The efficacy of an antibiotic can be significantly altered when used in combination with other agents. These interactions are typically classified as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), indifferent, or antagonistic (effect is less than the sum). aaem.pl
Synergy: Beta-lactam antibiotics, including cephalosporins, are frequently combined with aminoglycosides to achieve synergistic bactericidal activity, especially in the treatment of severe infections. semanticscholar.org Studies on Cefathiamidine show that its paradoxical bactericidal effect against Streptococcus faecalis (where killing rates decrease at concentrations above the MIC) is eliminated by the addition of gentamicin. medchemexpress.com The combination results in the killing of 99.9% of cells within 6 hours. medchemexpress.com This synergistic relationship is a well-established principle for cephalosporin-aminoglycoside pairings. nih.gov The interaction is often evaluated using a checkerboard titration method to calculate the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is typically defined as synergy. aaem.pl
| Antibiotic Combination | Isolate Group | Percent of Isolates Showing Synergy (FICI ≤ 0.5) |
|---|---|---|
| Vancomycin + Cefazolin | High Cefazolin MIC | N/A |
| Low Cefazolin MIC | 66.7% | |
| Teicoplanin + Cefazolin | High Cefazolin MIC | 84.6% |
| Low Cefazolin MIC | 47.6% |
Antagonism: Antagonism can occur when the mechanism of one drug interferes with another. A classic example is the combination of a bactericidal agent like a beta-lactam with a bacteriostatic agent (which inhibits growth but does not kill), such as chloramphenicol (B1208). asm.orgbac-lac.gc.ca The bacteriostatic agent can inhibit the active bacterial growth that is necessary for the bactericidal beta-lactam to be effective. Studies have demonstrated in vitro antagonism between third-generation cephalosporins and chloramphenicol against Klebsiella pneumoniae. asm.org Similarly, antagonism has been reported between cefotaxime and anti-rickettsial antibiotics like doxycycline (B596269) and azithromycin (B1666446) against Orientia tsutsugamushi. koreamed.org While specific antagonism studies involving this compound are scarce, these established principles suggest that such interactions are a critical consideration in combination therapy.
Preclinical Research Models and in Vitro Systems
In Vitro Cell Culture Models for Mechanistic Studies (Excluding Clinical Human Toxicity)
The initial assessment of an antimicrobial agent's potential involves in vitro cell culture models to elucidate its fundamental mechanism of action against target pathogens. These models are foundational for understanding how the compound interacts with bacterial cells.
Traditionally, these studies utilize two-dimensional (2D) monolayer cell cultures, which are effective for high-throughput screening and for understanding basic cellular and molecular mechanisms. mdpi.com However, there is a growing reliance on three-dimensional (3D) cell culture models, such as multicellular spheroids or biofilm cultures, as they more accurately mimic the in vivo conditions of a bacterial infection. mdpi.comabcam.com These complex structures can reveal insights into challenges like drug penetration and the activity of the compound against dormant or resistant cell populations within a microenvironment. abcam.com
For a compound like Desacetyl Cefathiamidine (B193784), mechanistic studies in bacterial cell cultures would aim to:
Determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant bacterial species.
Investigate the molecular target by, for example, assessing its binding affinity to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.
Analyze morphological changes in bacterial cells exposed to the compound using techniques like scanning or transmission electron microscopy to observe effects such as cell wall degradation or filamentation.
Utilize advanced techniques like microfluidics to study bacterial responses to the drug in a highly controlled environment that can mimic physiological fluid flow. abcam.com
These in vitro systems provide a controlled environment to study the direct interaction between the compound and the pathogen, forming the basis for subsequent animal and pharmacodynamic studies. nih.govnih.gov
Animal Models for Infection Research (Focus on Pathogenesis, Resistance Development, Non-Efficacy)
Following in vitro characterization, animal models are indispensable for evaluating a compound's behavior in a complex living system. mdpi.com These models are crucial for studying the interplay between the drug, the host, and the pathogen, particularly concerning the infection's progression (pathogenesis), the potential for bacteria to develop resistance, and conditions under which the drug may fail (non-efficacy). scielo.brfrontiersin.org The selection of an animal model depends on its ability to replicate key aspects of the human disease state. mdpi.com
Murine (mouse) models are the most common for antibacterial research due to their genetic tractability, cost-effectiveness, and well-characterized immune system. nih.gov They are extensively used to assess how a compound like Desacetyl Cefathiamidine affects the number of viable bacteria (bacterial burden) in various tissues during an infection.
In a typical study, mice are infected with a pathogen, and the change in bacterial load (measured in colony-forming units, or CFU) in organs like the lungs, spleen, or blood is quantified over time. researchgate.net These models are also critical for studying the emergence of resistance. By exposing the pathogen to sub-lethal concentrations of the drug over time within the host, researchers can simulate conditions that may lead to the selection of resistant mutants. nih.gov
Table 1: Illustrative Data from a Murine Thigh Infection Model This table demonstrates the type of data generated to assess the change in bacterial burden.
| Treatment Group | Initial Inoculum (log10 CFU/thigh) | Bacterial Burden at 24h (log10 CFU/thigh) | Change from Initial (log10 CFU) |
| Vehicle Control | 6.5 | 8.7 | +2.2 |
| Compound X (Low Dose) | 6.5 | 6.8 | +0.3 |
| Compound X (High Dose) | 6.5 | 4.2 | -2.3 |
Note: This data is illustrative and does not represent actual findings for this compound.
In recent years, lower vertebrate models, particularly the zebrafish (Danio rerio), have become valuable tools for early-stage, high-throughput screening and mechanistic studies of infectious diseases and potential therapies. nih.govbiobide.com The key advantages of zebrafish embryos and larvae include their optical transparency, which allows for real-time, non-invasive imaging of infection processes and drug effects within a living organism. nih.gov
Their rapid development, high fecundity, and genetic similarity to humans make them a powerful system for: researchgate.net
Visualizing host-pathogen interactions.
Screening large numbers of compounds quickly and cost-effectively.
Studying the early stages of pathogenesis and the innate immune response. nih.govmdpi.com
For a compound like this compound, a zebrafish model could rapidly provide initial data on its ability to clear an infection in a whole-organism context, offering insights that bridge the gap between simple in vitro cultures and more complex mammalian models.
Murine Models for Bacterial Burden and Resistance Evolution Studies
Microbiological Research Models for Investigating Resistance Evolution and Transmission
The emergence and dissemination of antibiotic resistance are significant challenges in antimicrobial therapy. Microbiological research models are indispensable tools for predicting, understanding, and analyzing the evolution and transmission of resistance to new antimicrobial agents like this compound. These models provide controlled environments to study the complex interplay between bacteria and antibiotics.
Investigating Resistance Evolution
In vitro models are fundamental for studying the spontaneous development of resistance. These systems allow researchers to simulate clinical exposure and select for resistant mutants over time. Common approaches include laboratory evolution experiments where bacteria are exposed to gradually increasing concentrations of an antibiotic. mdpi.comfrontiersin.org This method helps in identifying the genetic mutations responsible for resistance. For cephalosporins, resistance evolution often involves modifications in specific target proteins or the acquisition of enzymes that can inactivate the drug. frontiersin.orgnih.gov
Laboratory evolution studies can utilize different setups to mimic various biological scenarios:
Serial Passage Experiments: Bacteria are repeatedly cultured in the presence of sub-inhibitory or inhibitory concentrations of the antibiotic. mdpi.com This method is effective for selecting for resistant mutants and studying the step-wise accumulation of mutations.
Chemostat Cultures: A continuous culture system where the growth rate and bacterial density are kept constant by controlling the flow of fresh medium. This allows for the study of resistance evolution under specific and stable environmental conditions.
Pharmacokinetic/Pharmacodynamic (PK/PD) Models: These in vitro systems simulate the changing concentrations of a drug in the human body over time. doi.orgoup.com By exposing bacterial populations to these dynamic drug levels, researchers can investigate the likelihood of resistance emerging during a typical treatment course. For example, a two-compartment model can simulate the plasma concentrations after an intravenous dose, revealing whether regrowth of the bacterial population and the emergence of a resistant subpopulation occur. doi.org
The findings from these models are crucial for understanding the potential resistance pathways. For cephalosporins, common evolutionary mechanisms include mutations in penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics, and the upregulation or modification of efflux pumps. mdpi.com A significant mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. nih.gov
Table 1: Representative In Vitro Models for Studying Cephalosporin (B10832234) Resistance Evolution
| Model Type | Bacterial Species Example | Experimental Approach | Common Resistance Mechanisms Identified |
| Serial Passage | Neisseria gonorrhoeae | Stepwise exposure to increasing cefixime (B193813) concentrations over numerous subcultures. frontiersin.org | Mutations in the penA gene (encoding PBP2), leading to mosaic alleles; mutations in other genes contributing to resistance. frontiersin.org |
| Pharmacokinetic Model | Citrobacter freundii, Enterobacter cloacae | Simulation of human plasma drug concentrations in a two-compartment model after a simulated dose. doi.org | Overproduction of chromosomal β-lactamases (derepression of AmpC). doi.org |
| Bladder Infection Model | Escherichia coli | Simulation of the hydrokinetic conditions of the urinary bladder, including dilution and periodic micturition. nih.gov | Enzymatic hydrolysis of the cephalosporin by bacterial β-lactamases, leading to insufficient activity to clear the infection. nih.gov |
| Laboratory Evolution | Escherichia coli | Long-term evolution (e.g., 90 days) via serial transfer with selection for growth at the highest possible drug concentration. mdpi.com | Identification of mutations conferring resistance, some of which may increase sensitivity to other drugs (collateral sensitivity). mdpi.com |
Investigating Resistance Transmission
The spread of resistance is often more rapid than its spontaneous evolution, largely due to the horizontal gene transfer (HGT) of resistance genes between bacteria. reactgroup.org HGT allows resistance determinants to move between different bacterial cells, including across species and genera. nih.gov Laboratory models are designed to study the mechanisms and frequency of these transfer events. The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact via a pilus. nih.govkhanacademy.org This is considered the most significant mechanism for the spread of antimicrobial resistance genes. nih.gov
Transformation: The uptake and incorporation of free DNA from the environment, often released from lysed bacterial cells. khanacademy.orgresearchgate.net
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). researchgate.netopen.edu
These processes are investigated using in vitro systems where donor and recipient bacterial strains are co-cultured. By using strains with specific genetic markers, researchers can quantify the frequency of resistance gene transfer. For β-lactam antibiotics, the transmission of genes encoding powerful β-lactamases, such as extended-spectrum β-lactamases (ESBLs) like CTX-M, is a major global concern and a key focus of such studies. nih.gov These genes are often located on mobile genetic elements like plasmids and transposons, which facilitates their movement. mdpi.com
Table 2: Mechanisms of Horizontal Gene Transfer (HGT) for Antibiotic Resistance
| Mechanism | Genetic Element Transferred | Process Description | Relevance to Cephalosporin Resistance |
| Conjugation | Plasmids, Integrative and Conjugative Elements (ICEs) | A donor cell transfers genetic material to a recipient cell through direct physical contact. nih.govkhanacademy.org | Primary route for the spread of genes encoding β-lactamases (e.g., CTX-M, KPC, NDM) among Gram-negative bacteria. nih.govplos.org |
| Transformation | Free DNA fragments, Plasmids | A recipient bacterium takes up naked DNA from the surrounding environment. khanacademy.org | Contributes to the development of mosaic genes, such as the penA gene in Neisseria gonorrhoeae, which confers cephalosporin resistance. frontiersin.org |
| Transduction | Chromosomal or plasmid DNA | A bacteriophage mistakenly packages bacterial DNA and transfers it to a new host bacterium upon infection. open.edu | Can transfer any bacterial gene, including resistance genes, and contributes to the dissemination of resistance within a bacterial population. nih.gov |
By utilizing these microbiological models, it is possible to prospectively evaluate the potential for bacteria to evolve and transmit resistance to this compound. The data generated informs the understanding of potential resistance mechanisms, the likelihood of their emergence, and the dynamics of their spread, which are critical for the responsible development and stewardship of new antibiotics.
Advanced Research Techniques and Computational Approaches Applied to Desacetyl Cefathiamidine
Structural Biology: Crystallography and Cryo-Electron Microscopy of Desacetyl Cefathiamidine-Target Complexes
Understanding the precise three-dimensional arrangement of Desacetyl Cefathiamidine (B193784) when bound to its biological targets is fundamental to elucidating its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of such structural investigations. zienjournals.comwikipedia.org
X-ray Crystallography has been a pivotal technique in drug discovery, providing atomic-level detail of protein-ligand complexes. zienjournals.comhilarispublisher.com For this compound, this would involve co-crystallizing the compound with its primary targets, such as Penicillin-Binding Proteins (PBPs). The resulting electron density map would reveal the exact binding mode, including the covalent bond formed between the β-lactam ring and the active site serine of the PBP, and all accompanying non-covalent interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov This structural information is invaluable for rational drug design and for understanding the structural basis of antibiotic resistance. hilarispublisher.com High-throughput crystallography platforms can accelerate this process, allowing for the screening of numerous compound derivatives or fragments to identify optimal binding characteristics. diamond.ac.uk
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, complex, or membrane-bound protein assemblies that are difficult to crystallize. csic.esfmi.ch In the context of this compound, cryo-EM could be used to visualize the compound bound to the entire bacterial ribosome or other large cellular machinery it might interact with. The process involves flash-freezing the sample in vitreous ice, preserving it in a near-native state, and then imaging it with a transmission electron microscope. csic.es By averaging thousands of individual particle images, a high-resolution 3D reconstruction of the complex can be generated, offering insights into conformational changes induced by the drug. esrf.frnih.gov
The table below illustrates the type of structural data that would be sought from a crystallographic study of this compound bound to a target like a Penicillin-Binding Protein (PBP).
Table 1: Hypothetical Crystallographic Data for this compound-PBP Complex
| categoryParameter | descriptionDescription | scienceIllustrative Finding |
|---|---|---|
| PDB ID | Protein Data Bank accession code. | N/A (Hypothetical) |
| Resolution (Å) | The level of detail resolved in the structure. | 1.8 Å |
| Key Interacting Residues | Amino acids in the target's active site forming bonds with the compound. | Ser62 (covalent), Thr216, Phe218, Asn220 |
| Hydrogen Bonds | Number and description of hydrogen bonds formed. | 3 bonds with backbone atoms of Thr216 and Asn220 |
| Covalent Interaction | Site of covalent bond formation. | Acyl-enzyme intermediate via Ser62 Oγ and β-lactam carbonyl carbon |
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful lens to investigate molecular behavior, complementing experimental techniques by offering dynamic and energetic insights that are often difficult to observe directly.
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For this compound, docking studies are employed to screen potential binding poses within the active site of various bacterial PBPs. These simulations calculate a scoring function, often representing the binding free energy, to rank different conformations, helping to identify the most plausible interaction model. mdpi.com This approach is crucial for generating initial hypotheses about the binding mode before it is confirmed experimentally and for screening virtual libraries of new derivatives. arxiv.org
Molecular Dynamics (MD) Simulations offer a more dynamic view, simulating the physical movements of atoms and molecules over time. researchgate.net An MD simulation of a this compound-PBP complex, initiated from a docked or crystallographic pose, can reveal the stability of the interaction, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the interaction. researchgate.netplos.org These simulations provide detailed information on conformational changes and the energetic landscape of the binding event, which is critical for understanding both affinity and the mechanism of action. biorxiv.orgnih.gov
Table 2: Representative Findings from a Molecular Dynamics Simulation
| analyticsAnalysis Metric | help_outlinePurpose | assessmentHypothetical Result |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the stability of the compound in the binding site over time. | Low RMSD (<1.5 Å) indicates a stable binding pose. |
| Binding Free Energy (MM/GBSA) | Estimates the binding affinity of the ligand to the protein. | -45.5 kcal/mol, suggesting strong affinity. |
| Interaction Fingerprint | Identifies persistent interactions (H-bonds, hydrophobic) over the simulation. | Stable H-bonds with Thr216 and Asn220 maintained >90% of simulation time. |
| Solvent Accessible Surface Area (SASA) | Measures the burial of the ligand upon binding. | Significant reduction in SASA confirms active site burial. |
Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and reactivity of molecules from first principles. scienceopen.commdpi.com For this compound, these calculations are essential for understanding the inherent reactivity of the strained β-lactam ring, which is the pharmacophore responsible for its antibiotic activity. By calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and the electrostatic potential map, researchers can quantify the electrophilicity of the carbonyl carbon in the β-lactam ring. scienceopen.com This information helps explain its susceptibility to nucleophilic attack by the serine residue in the PBP active site and can be used to predict how chemical modifications to the scaffold might alter its reactivity and efficacy. rsc.orgnih.gov
Table 3: Hypothetical Quantum Chemical Properties of this compound
| functionsCalculated Parameter | infoSignificance | model_trainingExemplary Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity and stability. | 5.6 eV |
| Mulliken Charge on β-Lactam Carbonyl Carbon | Partial atomic charge indicating electrophilicity. | +0.55 e |
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Omics Technologies in this compound Research
'Omics' technologies provide a global view of cellular processes, allowing for a systems-level understanding of a drug's impact.
Proteomics , the large-scale study of proteins, is a powerful tool for unbiased target identification and for understanding the cellular response to a drug. abcam.com In the context of this compound, a chemical proteomics approach could be used to definitively identify its binding partners in a complex bacterial lysate. mdpi.com This often involves creating a chemical probe version of the drug to capture interacting proteins, which are then identified by mass spectrometry. scienceopen.com Furthermore, quantitative proteomics techniques, such as comparing the proteomes of treated versus untreated bacteria, can reveal changes in protein expression. nih.gov This can uncover not only the primary targets but also downstream effects, such as the upregulation of stress response proteins or the downregulation of metabolic enzymes, providing a comprehensive profile of the drug's mechanism of action and potential resistance pathways. nih.gov
Table 4: Illustrative Proteomics Data on Bacterial Cells Treated with this compound
| biotechProtein Identified | functionsFunction | trending_upFold Change | assessmentImplication |
|---|---|---|---|
| Penicillin-Binding Protein 2a | Cell wall synthesis | - (Target Engagement) | Primary mechanism of action |
| GroEL | Chaperone, stress response | +3.5 | Induction of cellular stress |
| Tricarboxylic Acid (TCA) Cycle Enzyme | Central metabolism | -2.8 | Disruption of metabolic pathways |
| ABC Transporter Protein | Efflux pump | +4.1 | Potential resistance mechanism |
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. When applied to this compound, it serves two primary purposes. Firstly, it can be used to identify the products of its biotransformation. By incubating the compound with liver microsomes or analyzing samples from in vivo studies using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), researchers can detect and identify metabolites formed through processes like hydrolysis or conjugation. nih.govuzh.ch Secondly, metabolomics can profile the global metabolic response of bacterial cells to the drug. bham.ac.uk This can reveal which metabolic pathways are disrupted upon inhibition of cell wall synthesis, providing insights into the downstream consequences of drug action and how the cell attempts to compensate, potentially identifying new targets for combination therapies. nih.govmdpi.com
Table 5: Potential Biotransformation Products and Key Metabolic Changes Identified by Metabolomics
| bubble_chartFinding Type | biotechMetabolite/Pathway | change_historyObserved Change | insightsInterpretation |
|---|---|---|---|
| Biotransformation | β-Lactam hydrolyzed product | Detected in plasma | Inactive metabolite from ring cleavage |
| Cellular Response | UDP-N-acetylmuramic acid | Accumulation | Blockade of peptidoglycan synthesis |
| Cellular Response | Glutathione | Depletion | Oxidative stress response |
| Cellular Response | Citrate | Decreased level | Disruption of central carbon metabolism |
Metabolomics in Understanding Biotransformation and Cellular Response
Development of Chemical Probes and Biosensors for Research Applications
The development of specialized chemical probes and biosensors is crucial for elucidating the mechanisms of action and resistance associated with antibiotics like this compound. These tools enable researchers to visualize and quantify molecular interactions in real-time.
Chemical Probes: A primary application of chemical probes for β-lactam antibiotics is in the study of their targets, the penicillin-binding proteins (PBPs). nih.govnih.gov By covalently attaching a fluorescent dye (a fluorophore) to the this compound molecule, a fluorescent chemical probe can be created. researchgate.net Such probes act as activity-based probes; because β-lactams form a stable covalent bond with the active site of PBPs, the fluorescent tag allows for direct visualization of these target proteins. nih.govwhiterose.ac.uk
Researchers can use these fluorescent analogs of this compound to:
Image PBP localization: Using fluorescence microscopy, the specific locations of active PBPs within living bacterial cells can be mapped, providing insights into their roles in cell division and morphology. nih.gov
Profile PBP binding: After exposing bacteria to the probe, cells can be lysed and the proteins separated by gel electrophoresis. In-gel fluorescence scanning reveals which PBPs are bound by the antibiotic, allowing for the creation of a PBP inhibition profile. researchgate.net
Investigate resistance: In resistant strains, such as MRSA, which expresses the resistant PBP2a, these probes can be used to study the differential binding affinity of this compound to various PBPs. whiterose.ac.uk
Biosensors: Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. For β-lactam antibiotics, biosensors can be designed for rapid detection in various samples. nih.govfrontiersin.org A common strategy involves using a β-lactamase enzyme as the recognition element. nih.govnih.gov
A hypothetical biosensor for this compound could be constructed based on established principles. For example, an electrochemical or optical biosensor could be developed. nih.govmdpi.com The table below outlines the components of a potential β-lactamase-based biosensor.
Table 2: Components of a Hypothetical Biosensor for this compound Detection
| Component | Example | Function |
|---|---|---|
| Analyte | This compound | The target molecule to be detected. |
| Recognition Element | β-lactamase (e.g., PenP, NDM-1) | An enzyme that specifically binds to and hydrolyzes the β-lactam ring of the analyte. nih.govmdpi.com |
| Transducer | Electrode / Optical Fiber | Converts the biological recognition event into a measurable signal. |
| Signal Generation | pH change / Fluorescence change | The hydrolysis of the β-lactam ring by the β-lactamase generates protons, causing a detectable pH change (electrochemical signal). nih.gov Alternatively, a β-lactamase conjugated with an environment-sensitive fluorescent dye can produce a "turn-on" fluorescence signal upon binding the antibiotic. nih.gov |
| Output | Electrical Current / Light Intensity | A quantifiable signal that correlates with the concentration of this compound in the sample. |
Such biosensors could be applied in research to monitor antibiotic degradation, study enzyme kinetics, or screen for new β-lactamase inhibitors.
Future Directions and Emerging Research Avenues
Unexplored Biological Activities Beyond Core Antimicrobial Effects (Non-Therapeutic)
The intricate chemical structure of Desacetyl Cefathiamidine (B193784), featuring a β-lactam ring, a dihydrothiazine ring, and a reactive hydroxymethyl group, suggests potential interactions with biological systems that are not related to bacterial cell wall synthesis. nih.gov Research into the non-therapeutic activities of such metabolites is a growing field. For instance, studies on other complex natural products have revealed unexpected roles in cell signaling and enzyme inhibition. selleck.cn Future investigations could explore whether Desacetyl Cefathiamidine or its derivatives modulate host cellular processes. Given that β-lactams can interact with various enzymes, including serine proteases, exploring its effect on human enzymes could be a valuable research avenue.
Potential areas of investigation are summarized in the table below:
| Research Area | Rationale | Potential Impact |
| Enzyme Inhibition Profiling | The β-lactam core is a reactive motif. Screening against a panel of human enzymes (e.g., proteases, esterases) could uncover novel inhibitory activities. | Identification of new biological targets and pathways modulated by cephalosporin-like structures. |
| Cell Signaling Modulation | Many small molecules influence cellular signaling pathways. Investigating the effect of this compound on key signaling cascades (e.g., MAPK, NF-κB) in human cells could reveal unexpected bioactivities. selleck.cn | New insights into drug-host interactions and potential for developing tool compounds to study cell biology. |
| Receptor Binding Assays | Screening for binding affinity to a wide range of human receptors could identify off-target interactions that may have physiological relevance. | Discovery of novel molecular targets and understanding of potential secondary effects of cephalosporin (B10832234) metabolites. |
Application of this compound in Fundamental Biological Process Research
The unique structural components of this compound make it a candidate for use as a tool in fundamental biological research. As a metabolite of a widely used class of antibiotics, understanding its interaction with host systems is crucial. oup.comnih.gov The metabolic pathway of related compounds like cefotaxime (B1668864) involves deacetylation to form active metabolites, which are then further processed by the host. oup.com Studying how this compound is transported, recognized, and metabolized by human cells and tissues can provide broader insights into xenobiotic processing. This research could illuminate the roles of specific enzymes and transporters in drug metabolism, using the metabolite as a specific substrate for these studies.
Development of Novel Chemical Probes and Research Tools Based on its Structure
Chemical probes are essential small molecules used to study and manipulate biological systems. mskcc.orgpromega.co.uk The structure of this compound can serve as a scaffold for creating such tools. nih.gov By attaching functional moieties like fluorophores, biotin (B1667282) tags, or photoreactive crosslinkers, derivatives of this compound can be synthesized to investigate biological questions. nih.govrsc.org
A key strategy involves creating activity-based probes (ABPs). For example, a probe based on the this compound scaffold could be designed to covalently bind to and report on the activity of specific penicillin-binding proteins (PBPs) or other serine hydrolases in their native cellular environment. nih.gov This would allow for direct visualization and quantification of enzyme activity, offering a powerful tool for both basic science and drug discovery.
Table of Potential Chemical Probe Designs:
| Probe Type | Functional Moiety | Research Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of cellular uptake and subcellular localization via microscopy and flow cytometry. nih.gov |
| Affinity Probe | Biotin, Alkyne/Azide for Click Chemistry | Identification of binding partners and protein targets through affinity purification and mass spectrometry proteomics. rsc.org |
| Photoaffinity Probe | Benzophenone, Diazirine | Covalent cross-linking to target proteins upon photoactivation to map binding sites and identify transient interactions. nih.gov |
Addressing Antimicrobial Resistance Challenges through Fundamental Research on Metabolites
Antimicrobial resistance (AMR) is a critical global health threat, driven in part by the evolution of bacterial enzymes like β-lactamases that inactivate β-lactam antibiotics. nih.govnih.gov Fundamental research on antibiotic metabolites is crucial in this context. While the parent drug is the intended active agent, its metabolites can have different interactions with resistance mechanisms. For instance, a metabolite might be a poorer or better substrate for a specific β-lactamase, or it could act synergistically with the parent compound. nih.gov
Studying this compound can provide key insights into resistance dynamics. Research could focus on how it interacts with a wide array of β-lactamases, including newly emerging variants. Furthermore, investigating whether metabolites can inhibit enzymes responsible for resistance, such as those involved in protein folding of β-lactamases, could open new avenues for developing "resistance breaker" adjuvants. nih.gov Understanding the complete metabolic and interaction profile of an antibiotic and its byproducts is essential for predicting and overcoming resistance. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. nih.govnih.gov These computational tools can be applied to this compound research to accelerate discovery and gain deeper insights.
Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can predict the biological activities of novel derivatives of this compound. nih.govscielo.br By training deep learning models on datasets of similar compounds, researchers can predict how modifications to the scaffold will affect its binding to various targets, both bacterial and human. nih.gov This allows for the virtual screening of large chemical libraries to prioritize the synthesis of the most promising new molecules. nih.gov
Synthesis Prediction: Retrosynthesis algorithms, powered by machine learning, can devise novel and efficient synthetic routes for this compound and its derivatives. frontiersin.orgengineering.org.cn These tools analyze vast reaction databases to propose step-by-step pathways, reducing the time and resources required for chemical synthesis. For complex modifications needed to create chemical probes, these predictive tools can be invaluable. amidetech.com
Metabolism and Toxicity Prediction: ML models can predict the metabolic fate and potential toxicity of this compound and its analogs. frontiersin.orgmdpi.com By analyzing its structure, these models can identify which enzymes are likely to metabolize it and predict the resulting byproducts, offering a way to forecast its pharmacokinetic profile and potential for adverse effects without extensive initial experimentation. sra.org
Table of AI/ML Applications in this compound Research:
| AI/ML Application | Model Type | Input Data | Predicted Output |
| Structure-Activity Relationship (SAR) | Graph Neural Networks, Deep Neural Networks nih.gov | Molecular structures, bioactivity data from related compounds | Predicted binding affinity for new targets, antibacterial potency. |
| Synthesis Planning | Sequence-to-sequence (Seq2Seq), Transformer models engineering.org.cn | Target molecular structure (e.g., a new probe) | Step-by-step reaction pathways from known starting materials. |
| Metabolite Identification | Random Forest, Support Vector Machines frontiersin.org | Chemical structure, known metabolic reactions | Likely metabolic products and the enzymes involved. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
